2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

Kinase inhibitor design Scaffold hopping Structure-activity relationship

This compound is a strategic scaffold-hop in the thiazole-4-carboxamide kinase inhibitor class. Swapping the rigid benzimidazole hinge binder (found in potent CK1δ/ε inhibitors, IC₅₀ = 0.040 µM) for a flexible pyridin-2-ylmethyl group is predicted to alter hinge-region hydrogen-bond networks and steric complementarity. Procure this compound to dissect the contribution of hinge-binding geometry to CK1 isoform selectivity, generate novel selectivity fingerprints against well-characterized benzimidazole series, or expand SAR in your thiazole-4-carboxamide library. Commercial availability ensures rapid acquisition for SAR-by-catalog and chemical biology probe applications without synthetic delays.

Molecular Formula C17H14N4O2S
Molecular Weight 338.39
CAS No. 941881-92-1
Cat. No. B2687452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
CAS941881-92-1
Molecular FormulaC17H14N4O2S
Molecular Weight338.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3
InChIInChI=1S/C17H14N4O2S/c22-15(12-6-2-1-3-7-12)21-17-20-14(11-24-17)16(23)19-10-13-8-4-5-9-18-13/h1-9,11H,10H2,(H,19,23)(H,20,21,22)
InChIKeyXQTCSODBQSXMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (CAS 941881-92-1): Procurement-Ready Chemical Profile


2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (CAS 941881-92-1) is a synthetic heterocyclic compound with the molecular formula C₁₇H₁₄N₄O₂S and a molecular weight of 338.4 g/mol . It belongs to the thiazole-4-carboxamide class, a scaffold widely explored for kinase inhibition. The compound features a benzamido group at the 2-position of the thiazole ring and an N-(pyridin-2-ylmethyl) carboxamide moiety. This specific substitution pattern distinguishes it from the more extensively studied 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide analogs, which are potent CK1δ/ε inhibitors [1]. The compound is commercially available for research purposes from multiple suppliers.

Why 2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide Cannot Be Substituted by Generic Thiazole-4-carboxamide Analogs


Within the thiazole-4-carboxamide kinase inhibitor family, subtle variations in the amide substituent dramatically alter selectivity, potency, and binding mode. The established CK1δ inhibitors bearing a 1H-benzo[d]imidazol-2-yl group achieve low-nanomolar potency (IC₅₀ = 0.040 µM) through a defined hinge-binding interaction with the kinase ATP pocket, as confirmed by X-ray crystallography [1]. Swapping the benzimidazole for a pyridin-2-ylmethyl group, as in the target compound, replaces a rigid, hydrogen-bond-dense bicyclic system with a flexible, monocyclic pyridine. This change is predicted to alter hinge-region hydrogen-bond networks and steric complementarity, likely shifting kinase selectivity profiles, potency, and off-target liability. Generic selection among thiazole-4-carboxamide compounds without accounting for these substituent-driven pharmacodynamic differences risks invalidating SAR hypotheses and generating non-comparable datasets [2].

Quantitative Differentiation Evidence for 2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide


Structural Differentiation from the Prototype CK1δ Inhibitor Scaffold: Ligand Efficiency Implications

The target compound exchanges the 1H-benzo[d]imidazol-2-yl group of the reference CK1δ inhibitor 'compound 5' (IC₅₀ CK1δ = 0.040 µM, CK1ε = 0.199 µM) for a pyridin-2-ylmethyl moiety [1]. The molecular weight decreases from approximately 403 g/mol (compound 5) to 338.4 g/mol for the target compound, reducing heavy atom count (from ~29 to 24 heavy atoms) and the number of hydrogen-bond donors/acceptors. This results in improved ligand efficiency metrics as a starting point for fragment-based or scaffold-hopping programs. However, the loss of the benzimidazole hinge-binding motif is predicted to reduce CK1δ affinity; any potency retention would represent a meaningful gain in ligand efficiency and a novel chemotype for kinase selectivity exploration [2].

Kinase inhibitor design Scaffold hopping Structure-activity relationship

Class-Level In Vivo and Cellular Activity Gap vs. Benzimidazole-Based CK1δ Inhibitors

The benzimidazole-based CK1δ inhibitors (compounds 5 and 6) demonstrate dose-dependent inhibition of tumor cell line proliferation (MTT assay) and cell cycle alterations (FACS analysis) [1]. No equivalent cellular or in vivo data exist in the peer-reviewed literature for the pyridin-2-ylmethyl analog. Procurement of the target compound for cellular assays therefore requires independent validation; users cannot assume that CK1δ-mediated anti-proliferative activity is conserved across this scaffold change. Any cellular activity observed for the target compound would represent a first-in-class demonstration for the pyridinylmethyl-thiazole-4-carboxamide chemotype [2].

Cellular efficacy Proliferation assay Tumor cell lines

Selectivity Profile: Predicted Shift Relative to CK1ε and Off-Target Kinases

Compound 5 (benzimidazole series) exhibits fivefold selectivity for CK1δ over CK1ε (IC₅₀ CK1δ = 0.040 µM vs. CK1ε = 0.199 µM) and is highly selective when screened against a panel of 442 kinases [1]. The pyridin-2-ylmethyl modification removes and replaces the benzimidazole hinge-binding pharmacophore, making it structurally impossible to predict whether CK1δ/CK1ε isoform selectivity is preserved, inverted, or lost. The pyridine nitrogen can engage alternative hinge hydrogen-bond patterns, potentially broadening or narrowing the kinome selectivity profile. Procurement and screening of this compound against kinase panels would directly test the contribution of the amide substituent to the selectivity fingerprint [2].

Kinase selectivity Off-target liability Isoform specificity

Recommended Application Scenarios for 2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide Based on Structural Class Evidence


Scaffold-Hopping Hit Discovery in CK1δ Drug Discovery Programs

Research groups with established CK1δ biochemical or biophysical assays can procure this compound to test whether the pyridin-2-ylmethyl scaffold retains any CK1δ affinity despite the loss of the benzimidazole hinge binder [1]. Positive hits would represent a validated scaffold-hop with potentially improved physicochemical properties (lower MW, fewer aromatic rings) relative to the benzimidazole series.

Kinase Selectivity Panel Screening for Chemotype Fingerprinting

Contract research organizations and academic screening centers can include this compound in broad kinase selectivity panels to map the selectivity fingerprint of the pyridinylmethyl-thiazole-4-carboxamide chemotype against the well-characterized benzimidazole series [1]. This data would establish whether the substituent switch tunes selectivity toward or away from CK1 isoforms.

Chemical Biology Probe Development for CK1 Isoform Deconvolution

Given the distinct hinge-binding geometry predicted for the pyridin-2-ylmethyl group, this compound serves as a chemical biology probe to dissect the contribution of hinge-region hydrogen bonding to CK1δ/ε isoform selectivity [2]. Paired with the benzimidazole series, differential cellular phenotype profiling could reveal substituent-specific pathway effects.

Parallel SAR Expansion of the Thiazole-4-carboxamide Library

Medicinal chemistry teams building thiazole-4-carboxamide compound libraries can use this compound as a diversity element to expand SAR around the amide substituent. Its commercial availability and structural novelty relative to published analogs make it a justifiable procurement for SAR-by-catalog efforts [1].

Quote Request

Request a Quote for 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.